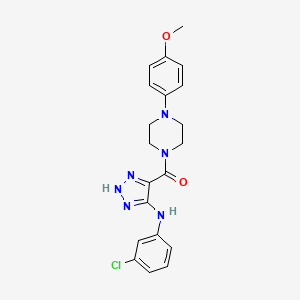
2,6-Dichloro-9-(2'-deoxy-b-D-ribofuranosyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine is a synthetic nucleoside analog known for its potent antiviral and anticancer properties. This compound is particularly effective in inhibiting DNA synthesis, making it a valuable tool in the treatment of various viral infections and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine typically involves the glycosylation of 2,6-dichloropurine with a protected sugar derivative, followed by deprotection steps. One common method includes the use of the Hoffer sugar, which is glycosylated to produce beta-configured nucleoside N9/N7 regioisomers. These are then aminated using methanolic ammonia, with concomitant deprotection of the sugar .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the efficacy and safety of the compound for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: These reactions can modify the purine ring, altering the compound’s biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like ammonia or amines under basic conditions.
Oxidation and Reduction: Often use reagents like hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation/Reduction Products: Modified purine rings with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other nucleoside analogs.
Biology: Serves as a tool for studying DNA synthesis and repair mechanisms.
Medicine: Employed in the treatment of viral infections like herpes simplex and varicella-zoster, as well as certain cancers, due to its ability to inhibit DNA polymerase
Industry: Utilized in the development of antiviral and anticancer drugs.
Wirkmechanismus
The compound exerts its effects by inhibiting viral DNA replication. It targets and impedes the activity of viral DNA polymerase, preventing the synthesis of viral DNA. This mechanism is crucial for its antiviral activity. In cancer treatment, it inhibits DNA synthesis in rapidly dividing cells, thereby slowing down tumor growth .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloropurine-2’-deoxyriboside
- 2,6-Dichloro-9-(2’-deoxy-β-D-ribofuranosyl)purine
Uniqueness: 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine stands out due to its dual antiviral and anticancer properties. Its ability to inhibit both DNA and RNA synthesis makes it a versatile compound in therapeutic applications .
Eigenschaften
IUPAC Name |
5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMAWWRSUVVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol](/img/structure/B14096281.png)
![7-Chloro-1-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096288.png)


![1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096303.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B14096304.png)
![1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene](/img/structure/B14096317.png)
![1-(4-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096322.png)
![7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096344.png)



![5-(5-chloro-2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14096370.png)

